ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H21N3O4S and its molecular weight is 483.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of related heterocyclic compounds provides a foundation for the development of new therapeutic agents with potential antiviral, antibacterial, and antifungal activities. For example, compounds synthesized from related structures have shown promising antiviral activity against the H5N1 virus, with specific compounds demonstrating higher effectiveness compared to others in plaque reduction assays on MDCK cells (Flefel et al., 2014). Furthermore, the synthesis and biological evaluation of 3-Hydroxynaphthalene-1, 4-Dione Derivatives revealed their in vitro antioxidant and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Kumar et al., 2017).
Antimicrobial and Antioxidant Properties
The development of novel thieno[2,3-c]pyridazines and their derivatives has expanded the scope of antimicrobial research. These compounds, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, have been investigated for their antibacterial activity, offering new avenues for treating bacterial infections (Al-Kamali et al., 2014). Additionally, the antioxidant activity of new heterocycles derived from 2-acetylnaphthalene demonstrates the potential of these compounds in combating oxidative stress, further emphasizing their therapeutic significance (Taha, 2012).
Antitumor and Enzyme Inhibition
Compounds related to Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate have been evaluated for their antitumor properties and ability to inhibit specific enzymes. The synthesis and evaluation of certain derivatives for their anticancer activity provide insights into the design of potential anticancer drugs (Gouhar & Raafat, 2015). Moreover, the discovery of novel adenosine A1 receptor allosteric modulators and antagonists from pyridazine derivatives showcases the importance of these compounds in modulating receptor activities, which could lead to new therapeutic strategies for treating various diseases (Ferguson et al., 2008).
Properties
IUPAC Name |
ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-2-34-27(33)24-21-16-35-25(23(21)26(32)30(29-24)19-12-4-3-5-13-19)28-22(31)15-18-11-8-10-17-9-6-7-14-20(17)18/h3-14,16H,2,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOXGFWJOQEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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